Ethyl isoxazole-3-carboxylate

Description

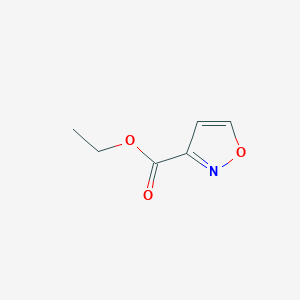

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXWKTOBQOSONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434429 | |

| Record name | ethyl isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-70-9 | |

| Record name | ethyl isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl isoxazole-3-carboxylate basic properties

An In-Depth Technical Guide to Ethyl Isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 3209-70-9 ) is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1] Its isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, imparts unique electronic properties and conformational rigidity, making it a valuable scaffold in the design of bioactive molecules.[1] This compound serves as a versatile intermediate for synthesizing a wide array of more complex derivatives, including potential anti-inflammatory agents, anti-cancer drugs, enzyme inhibitors, and herbicides.[1] This guide provides a comprehensive overview of its fundamental properties, a representative synthesis protocol, key applications, and logical workflows relevant to research and development.

Chemical and Physical Properties

This compound is typically a light yellow or colorless liquid at room temperature.[1] It possesses good solubility and stability, which are advantageous for its use in various chemical reactions and formulations.[1] Key identifying and physical properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 3209-70-9 | [1][2] |

| Molecular Formula | C₆H₇NO₃ | [1][2] |

| Molecular Weight | 141.12 g/mol | [1][2] |

| Synonyms | Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate | [1] |

| MDL Number | MFCD08234628 | [1][2] |

| PubChem ID | 10034712 | [1] |

| SMILES | CCOC(=O)C1=NOC=C1 | [2] |

Table 2: Physical and Safety Properties

| Property | Value | Reference |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 219 °C | [ChemicalBook] |

| Density | 1.177 g/cm³ | [ChemicalBook] |

| Flash Point | 87 °C | [ChemicalBook] |

| Storage Conditions | Store at ≤ -4 °C or in freezer at -20 °C | [8, ChemicalBook] |

| Purity | ≥ 99% (by HPLC) | [1] |

Spectroscopic Data

While detailed experimental spectra for this compound are not widely published, characterization of isoxazole derivatives is routinely performed using standard spectroscopic methods.[3][4][5] Analysis of related structures confirms that key characterization techniques include Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][5] Researchers synthesizing this compound would typically verify its structure by confirming the expected chemical shifts for the ethyl group protons and the two distinct protons on the isoxazole ring, alongside the characteristic carbonyl stretch in the IR spectrum.

Synthesis and Characterization

The synthesis of the isoxazole ring is most commonly achieved via a 1,3-dipolar cycloaddition reaction.[3] This powerful method typically involves the reaction of a nitrile oxide (generated in situ) with an alkyne or an alkene. For this compound, a plausible and efficient route involves the cycloaddition of a nitrile oxide derived from ethyl nitroacetate with an acetylene equivalent.[3]

Representative Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is adapted from established methods for synthesizing 3,5-disubstituted isoxazoles and represents a viable pathway to the title compound.[3] The key step is the base-catalyzed reaction between ethyl nitroacetate (as the nitrile oxide precursor) and an alkyne. To obtain the C5-unsubstituted title compound, ethyl propiolate would be the required alkyne.

Materials:

-

Ethyl nitroacetate

-

Ethyl propiolate

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Water

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine ethyl propiolate (1.0 equivalent), ethyl nitroacetate (2.0-2.5 equivalents), water, and ethanol.

-

Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide solution to the mixture.

-

Reaction Conditions: Vigorously stir the mixture at an elevated temperature (e.g., 60 °C) for 16-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[3]

-

Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to yield pure this compound.[3]

Standard Characterization Methods

The identity and purity of the synthesized product should be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and offers fragmentation patterns that can help confirm the structure.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and the C=N and N-O bonds within the isoxazole ring.[6]

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final product, often achieving ≥99% for research-grade material.[1]

Logical Workflows and Visualizations

The following diagrams illustrate the key processes involving this compound, from its synthesis to its application as a chemical building block.

Caption: Representative Synthesis Workflow via 1,3-Dipolar Cycloaddition.

Caption: Standard Workflow for Product Characterization and Verification.

Caption: Role as a Central Building Block in R&D Applications.

Applications in Research and Development

This compound is a highly valued starting material due to the isoxazole ring's ability to act as a bioisostere for other functional groups and its participation in diverse chemical reactions like nucleophilic substitutions and cycloadditions.[1]

-

Pharmaceutical Development: The compound is integral to the synthesis of new drug candidates.[1] The isoxazole scaffold is a feature in molecules designed as anti-inflammatory and anti-cancer agents.[1]

-

Agricultural Chemistry: It is a key intermediate in the development of modern agrochemicals, including effective herbicides and pesticides for crop protection.[1]

-

Biochemical Research: Derivatives are used in the study of enzyme inhibitors, which helps provide critical insights into metabolic pathways and identify potential therapeutic targets.[1]

-

Material Science: The compound finds use in creating advanced materials, such as specialized polymers and coatings, where it can enhance properties like chemical resistance and durability.[1]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not universally available, standard laboratory precautions for handling chemical reagents should be strictly followed. Based on data for related isoxazole compounds, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place as recommended.[1]

References

An In-depth Technical Guide to Ethyl Isoxazole-3-carboxylate: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of ethyl isoxazole-3-carboxylate, a pivotal heterocyclic compound in modern chemical research. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical principles, synthesis methodologies, and analytical validation of this versatile molecule. We will explore not just the "what" but the "why" behind the experimental choices, grounding our discussion in established chemical theory and field-proven insights.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic profile, making it a valuable scaffold in medicinal and agricultural chemistry.[1] this compound (CAS No. 3209-70-9), in particular, serves as a highly versatile building block for constructing more complex molecular architectures.[1] Its utility stems from the reactivity of the isoxazole core and the synthetic handles provided by the ethyl ester group. This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.[1]

Core Chemical Structure and Physicochemical Properties

The foundational element of this guide is the precise chemical identity of this compound.

Chemical Structure

The structure consists of an isoxazole ring substituted at the 3-position with an ethyl carboxylate group.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for handling, reaction planning, and analysis.

| Property | Value | Source(s) |

| CAS Number | 3209-70-9 | [1][2] |

| Molecular Formula | C₆H₇NO₃ | [1][2] |

| Molecular Weight | 141.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 87 °C | [3] |

| Density | 1.177 g/cm³ | [3] |

| Synonyms | Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate | [1][2] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | [1][3] |

Synthesis of this compound: A Mechanistic Approach

The construction of the isoxazole ring is most effectively achieved through 1,3-dipolar cycloaddition reactions.[4][5][6] This method offers a convergent and often regioselective route to highly substituted isoxazoles. The core principle involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or a synthetic equivalent.

A prevalent and robust method for synthesizing 3-carboxy-substituted isoxazoles involves the reaction between an activated primary nitro compound, such as ethyl nitroacetate, and an alkyne.[7] This reaction is typically catalyzed by a base like sodium hydroxide and can be performed in aqueous media, aligning with green chemistry principles.[7][8]

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of related isoxazole-3-carboxylates.[7]

Step 1: Reagent Preparation

-

In a sealed reaction tube, prepare a mixture of ethyl nitroacetate (1.0 eq) and a suitable alkyne (e.g., propyne, or a stable equivalent like propargyl alcohol) (1.0 - 1.2 eq).

-

Add a solvent system, typically a mixture of water and ethanol, to facilitate dissolution and reaction.

Step 2: Catalysis and Reaction

-

To the stirred mixture, add a catalytic amount of a base, such as a 4M solution of sodium hydroxide (NaOH). The base is critical as it facilitates the in-situ formation of the nitrile oxide intermediate from the nitroacetate.

-

Seal the tube and heat the mixture with vigorous stirring. A typical condition is 60 °C for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

The resulting aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.

Step 4: Purification

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

The crude oil is purified by flash chromatography on silica gel. A solvent system of petroleum ether/ethyl acetate is typically effective for elution. The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound as a clear or light yellow oil.[7]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential.

Caption: Experimental workflow for NMR analysis.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Analysis: Acquire the proton NMR spectrum.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum.

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.

Expected Results (Predicted): Based on data from structurally similar compounds, the following signals are anticipated:[9]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5-8.7 ppm (s, 1H): Singlet corresponding to the proton at the 5-position of the isoxazole ring.

-

δ ~6.7-6.9 ppm (s, 1H): Singlet corresponding to the proton at the 4-position of the isoxazole ring.[9]

-

δ 4.45 ppm (q, J = 7.1 Hz, 2H): Quartet for the -OCH₂ CH₃ methylene protons of the ethyl ester.

-

δ 1.42 ppm (t, J = 7.1 Hz, 3H): Triplet for the -OCH₂CH₃ methyl protons of the ethyl ester.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~160 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~158 ppm: C3 carbon of the isoxazole ring.

-

δ ~155 ppm: C5 carbon of the isoxazole ring.

-

δ ~105-110 ppm: C4 carbon of the isoxazole ring.[10]

-

δ ~62 ppm: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.

-

δ ~14 ppm: Methyl carbon (-OCH₂CH₃ ) of the ethyl ester.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 3209-70-9 [chemicalbook.com]

- 4. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl Isoxazole-3-carboxylate (CAS 3209-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl isoxazole-3-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and diverse applications, with a focus on its role in the development of novel therapeutic agents and other advanced materials.

Core Physicochemical and Spectroscopic Data

This compound is a light yellow liquid at room temperature.[1] Its core properties are summarized below, providing essential data for handling, characterization, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3209-70-9 | [1] |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 219.5 °C at 760 mmHg | [2][3] |

| Density | 1.137 g/cm³ | [4] |

| Refractive Index | 1.497 | [4] |

| Melting Point | Not Available | [2] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [1] |

Table 2: Spectroscopic Data Summary

| Technique | Description |

| ¹H NMR | Expected signals would include a triplet and a quartet for the ethyl group protons, and distinct signals for the two protons on the isoxazole ring. |

| ¹³C NMR | Expected signals would include carbons of the ethyl ester group and three distinct signals for the carbons of the isoxazole ring, including the ester-substituted carbon, and the two CH carbons. |

| Infrared (IR) | Key absorptions are expected for the C=O stretching of the ester, C=N and C=C stretching of the isoxazole ring, and C-O stretching. |

| Mass Spec. (MS) | The molecular ion peak (M+) would be expected at m/z = 141. |

Note: While these spectroscopic techniques are standard for characterization, specific, citable peak values for the parent compound were not available in the surveyed literature. Data is readily available for its numerous derivatives.

Synthesis and Experimental Protocols

The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry. The most common and versatile methods involve the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For this compound, a highly plausible and efficient route involves the reaction of ethyl propiolate with a nitrile oxide generated in situ.

General Synthetic Workflow

The overall workflow involves the generation of a reactive nitrile oxide intermediate from a precursor, which then undergoes a cycloaddition reaction with an alkyne to form the stable isoxazole ring.

Caption: General workflow for isoxazole synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for isoxazole synthesis via 1,3-dipolar cycloaddition.

Objective: To synthesize this compound from ethyl propiolate and a nitrile oxide precursor.

Materials:

-

Ethyl propiolate

-

Precursor for formonitrile oxide (e.g., formaldoxime or ethyl nitroacetate)

-

Dehydrating agent/oxidant (e.g., N-Chlorosuccinimide (NCS) or sodium hypochlorite)

-

Base (e.g., Triethylamine (Et₃N) or Pyridine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the nitrile oxide precursor (1.2 equivalents) and dissolved in the anhydrous solvent under a nitrogen atmosphere.

-

Nitrile Oxide Generation: The solution is cooled to 0°C in an ice bath. A solution of the dehydrating agent/oxidant (e.g., aqueous sodium hypochlorite) is added dropwise over 30-60 minutes, maintaining the temperature below 5°C. The mixture is stirred for an additional hour at this temperature to ensure the formation of the nitrile oxide intermediate.

-

Cycloaddition: Ethyl propiolate (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) are dissolved in the same anhydrous solvent and added dropwise to the reaction mixture at 0°C.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted twice with the solvent (e.g., DCM).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Chemical Synthesis and Drug Discovery

This compound is a highly versatile intermediate, primarily due to the reactivity of the isoxazole ring and the functionality of the ethyl ester group.[1]

Role as a Synthetic Scaffold

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry. It is metabolically stable and can participate in various non-covalent interactions with biological targets. This compound serves as a foundational molecule for creating more complex derivatives with a wide array of biological activities.

Caption: Role as a scaffold in drug discovery.

Key Application Areas

-

Pharmaceutical Development: The compound is a crucial starting material for synthesizing new drug candidates.[1] Derivatives have shown potential as anti-inflammatory, anti-cancer, and antimycobacterial agents. For example, it has been used as a reactant in preparing a weak antagonist for the mGlu2 receptor, indicating its utility in developing treatments for neurological disorders.[5] The isoxazole ring is a key component in several FDA-approved drugs, highlighting the therapeutic importance of this heterocycle.[6]

-

Agrochemical Chemistry: It finds application in the development of modern herbicides and pesticides, contributing to more effective crop protection solutions.[1]

-

Material Science: The stability and reactivity of the isoxazole ring make it useful in the formulation of advanced materials, including specialized polymers and coatings where chemical resistance and durability are required.[1]

Caption: Overview of major application areas.

Biological Activity and Mechanism of Action Context

While this compound itself is not typically the final active pharmaceutical ingredient (API), the isoxazole core it provides is fundamental to the biological activity of its derivatives. These compounds can interact with a wide range of biological targets.[6]

-

Enzyme Inhibition: Many isoxazole-containing molecules act as potent and selective enzyme inhibitors. For instance, the isoxazole ring in the drug Valdecoxib is crucial for its selective inhibition of the COX-2 enzyme, which is a key target in anti-inflammatory therapy.[6]

-

Receptor Modulation: As seen with its use in developing mGlu2 receptor antagonists, the isoxazole scaffold can be tailored to fit into the binding pockets of specific receptors, modulating their activity.[5]

-

Antimicrobial Action: In the context of antitubercular agents, isoxazole derivatives can interfere with essential metabolic pathways in Mycobacterium tuberculosis, leading to bactericidal effects.

The development of new derivatives often involves modifying the substituents at the C4 and C5 positions of the isoxazole ring or converting the C3-ester to an amide to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound (CAS 3209-70-9) is a high-value chemical intermediate with significant utility in research and development. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for constructing complex molecular architectures. For professionals in drug discovery, agrochemical synthesis, and material science, a thorough understanding of this compound's chemistry and applications provides a powerful tool for innovation and the development of next-generation products.

References

- 1. 3209-70-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. (3,5-dimethyl-1,2-oxazol-4-yl)methanol19788-36-4,Purity98%_Shanghai Kainuo Pharmaceutical Technology Co., Ltd. [molbase.com]

- 5. This compound | 3209-70-9 [chemicalbook.com]

- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of ethyl isoxazole-3-carboxylate

An In-Depth Technical Guide to Ethyl Isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 3209-70-9). It includes a summary of its key physical data, detailed experimental protocols for its synthesis and a characteristic reaction, and visualizations of these chemical pathways. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

This compound is a versatile heterocyclic compound featuring an isoxazole ring, which imparts a unique combination of stability and reactivity. It serves as a key intermediate in the synthesis of various biologically active molecules, including potential anti-inflammatory and anti-cancer agents, as well as in the development of herbicides and pesticides. Its favorable properties, such as good solubility and stability, make it an attractive building block in drug discovery and material science.[1]

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below. It should be noted that while some data are reported by chemical suppliers, experimentally verified values for certain properties are not widely available in peer-reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 3209-70-9 | [2] |

| Molecular Formula | C₆H₇NO₃ | [2] |

| Molecular Weight | 141.12 g/mol | [2] |

| Appearance | Colorless to Light Yellow Liquid | [3] |

| Boiling Point | 87 °C | [3] |

| Density | 1.177 g/cm³ | [3] |

| Melting Point | Not Available | [4] |

| Refractive Index | Not Available | [4] |

| Purity | ≥ 99% (HPLC reported by supplier) | [1] |

| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [3] |

| Synonyms | Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate | [2] |

Spectroscopic Profile

-

¹H NMR: The spectrum would feature signals for the ethyl group, specifically a quartet around 4.4 ppm (-O-CH₂ -CH₃) and a triplet around 1.4 ppm (-O-CH₂-CH₃ ). The isoxazole ring protons at positions 4 and 5 would appear as two distinct doublets, likely in the range of 6.5-8.8 ppm, with a small coupling constant (J ≈ 1-3 Hz).[4]

-

¹³C NMR: The spectrum would show characteristic peaks for the ester group, including the carbonyl carbon (~160-165 ppm), the methylene carbon (~62 ppm), and the methyl carbon (~14 ppm). The isoxazole ring carbons would appear in the aromatic region, with C3 (attached to the ester) around 155-160 ppm, and C4 and C5 appearing between 100-150 ppm.[4]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹, C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹, and C-O stretching bands in the 1100-1300 cm⁻¹ region.[5][6]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group.

Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and a key chemical transformation demonstrating the reactivity of the isoxazole ring.

Synthesis via 1,3-Dipolar Cycloaddition

The most direct route to this compound is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7] This protocol describes the in situ generation of formonitrile oxide from formaldoxime and its subsequent reaction with ethyl propiolate.

Materials:

-

Formaldoxime (or its precursor, formamide and hydroxylamine hydrochloride)

-

Ethyl propiolate

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

A solution of formaldoxime (1.2 equivalents) is prepared in dichloromethane and cooled to 0 °C in an ice bath with vigorous stirring.

-

To this solution, ethyl propiolate (1.0 equivalent) is added.

-

A cold (0 °C) aqueous solution of sodium hypochlorite (1.3 equivalents) is added dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and the concentration of the unstable nitrile oxide intermediate.

-

After the addition is complete, the reaction is stirred vigorously at 0 °C for an additional 2-3 hours, then allowed to warm to room temperature and stirred overnight.

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Reductive Ring Cleavage via Catalytic Hydrogenation

A characteristic reaction of the isoxazole ring is its susceptibility to N-O bond cleavage under reductive conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method to achieve this, transforming the isoxazole into a β-enamino ester derivative.[8] This transformation is highly valuable for converting the stable isoxazole scaffold into a more flexible, open-chain intermediate for further synthetic elaboration.[8]

Materials:

-

This compound derivative (e.g., Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate as described in the literature[8])

-

10% Palladium on activated carbon (Pd/C) catalyst (5-10 mol%)

-

Anhydrous Ethanol (EtOH)

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

-

Celite or other filter aid

Protocol: (Adapted from the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[8])

-

To a flask containing a magnetic stir bar, the this compound derivative (1.0 equivalent) and anhydrous ethanol are added to form a solution or suspension.

-

10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) is carefully added to the mixture.

-

The flask is evacuated and backfilled with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. A balloon filled with hydrogen is then attached to the flask to maintain a positive pressure (approx. 1 atm).

-

The suspension is stirred vigorously at ambient temperature.

-

The reaction is monitored by TLC until the starting material is fully consumed (typically 4-12 hours).

-

Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter pad is washed with additional ethanol.

-

The combined filtrate is concentrated under reduced pressure to yield the crude ring-opened product.

-

If necessary, the product can be further purified by silica gel column chromatography to afford the pure β-enamino ester.[8]

This reductive cleavage highlights the dual nature of the isoxazole ring: a stable aromatic system that can be selectively "unlocked" to reveal valuable functionality for subsequent synthetic steps.

References

Ethyl isoxazole-3-carboxylate molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for ethyl isoxazole-3-carboxylate, a key heterocyclic compound utilized in organic synthesis. Its unique isoxazole ring structure makes it a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1] this compound serves as a versatile building block in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1]

Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

| Identifier | Value |

| Molecular Formula | C₆H₇NO₃[1][2][3] |

| Molecular Weight | 141.12 g/mol [1][2] |

| CAS Number | 3209-70-9[1][4] |

| Appearance | Light yellow liquid[1][2] |

| Synonyms | Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate[1] |

As a language model, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams for signaling pathways or experimental workflows. For methodologies related to the synthesis or application of this compound, consulting peer-reviewed scientific literature is recommended.

References

An In-depth Technical Guide to the Solubility of Ethyl Isoxazole-3-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl isoxazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles of its solubility, presents a compilation of qualitative solubility observations, and provides detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No: 3209-70-9) is a versatile heterocyclic compound widely utilized as a building block in organic synthesis.[1] Its molecular structure, featuring an isoxazole ring and an ethyl ester group, imparts a moderate polarity that governs its solubility in different media. The compound is described as a light yellow liquid and is noted for its good solubility and stability, which are advantageous properties for its application in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1]

Qualitative Solubility Profile

While precise quantitative data is scarce in publicly available literature, experimental reports from various synthetic procedures indicate the compatibility of this compound and its derivatives with a range of common organic solvents. For instance, related isoxazole derivatives have been synthesized or purified using solvents such as dichloromethane, ethyl acetate, ethanol, and tetrahydrofuran.[2][3] This suggests that this compound is likely soluble in these and other polar aprotic and polar protic solvents.

Illustrative Quantitative Solubility Data

Due to the lack of specific published quantitative solubility data for this compound, the following table presents an illustrative set of data. These values are hypothetical and intended to serve as a template for organizing experimentally determined data. The selection of solvents is based on those commonly used in synthetic organic chemistry for similar compounds.

| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility ( g/100 mL) at 25°C |

| Dichloromethane | CH₂Cl₂ | 3.1 | Value not available |

| Acetone | C₃H₆O | 5.1 | Value not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Value not available |

| Tetrahydrofuran | C₄H₈O | 4.0 | Value not available |

| Ethanol | C₂H₅OH | 4.3 | Value not available |

| Methanol | CH₃OH | 5.1 | Value not available |

| Toluene | C₇H₈ | 2.4 | Value not available |

| Hexane | C₆H₁₄ | 0.1 | Value not available |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory procedures for solubility testing.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the mixture to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. A rotary evaporator can be used for larger volumes.

-

Once the solvent is fully evaporated, place the dish or vial in an oven at a temperature below the boiling point of the solute or in a vacuum desiccator to remove any residual solvent.

-

Cool the dish or vial to room temperature in a desiccator and weigh it on the analytical balance.

-

4.3. Calculation of Solubility The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

4.4. Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like."

-

Polarity: The molecule possesses both polar (ester and isoxazole ring) and non-polar (ethyl group) regions. It is expected to be more soluble in solvents of intermediate polarity.

-

Hydrogen Bonding: The oxygen and nitrogen atoms in the isoxazole ring and the ester group can act as hydrogen bond acceptors. Therefore, it should exhibit reasonable solubility in protic solvents like ethanol and methanol.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This relationship should be determined experimentally for specific solvent systems.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, its chemical structure and qualitative observations from synthetic procedures suggest good solubility in a range of common organic solvents. The provided experimental protocol offers a robust method for researchers and drug development professionals to determine precise solubility values tailored to their specific applications. Such data is crucial for optimizing reaction conditions, purification processes, and formulation development.

References

Stability and storage conditions for ethyl isoxazole-3-carboxylate

An In-depth Technical Guide to the Stability and Storage of Ethyl Isoxazole-3-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and optimal storage conditions of chemical intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to various environmental factors and outlining recommended storage conditions and analytical methodologies for stability assessment.

Physicochemical Properties and Recommended Storage

This compound is typically a light yellow liquid.[1][2] Based on available data for this and structurally related compounds, recommended storage conditions are crucial for maintaining its integrity.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale and References |

| Temperature | ≤ -4 °C or 2-8 °C | To minimize degradation from thermal stress. Lower temperatures are generally preferred for long-term storage.[1][2][3] |

| Atmosphere | Sealed under an inert atmosphere (e.g., argon, nitrogen) in a dry environment. | The isoxazole ring can be sensitive to moisture.[4][5] Sealing under inert gas prevents oxidative degradation. |

| Light | Store in light-resistant containers. | Isoxazole derivatives can be susceptible to photodegradation through rearrangement or ring-opening reactions.[6][7][8][9] |

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the chemistry of the isoxazole ring, which, while generally stable, possesses a labile N-O bond that can be susceptible to cleavage under certain conditions.[6]

Influence of pH

The isoxazole ring exhibits significant pH-dependent stability, with a marked vulnerability to basic conditions. A key study on the structurally related drug Leflunomide, which also contains an isoxazole ring, provides valuable insights into this behavior.

Table 2: pH and Temperature Stability of the Isoxazole Ring in Leflunomide

| pH | Temperature (°C) | Half-life (t½) | Stability |

| 4.0 (Acidic) | 25 | Stable | Resistant to ring opening |

| 7.4 (Neutral) | 25 | Stable | Resistant to ring opening |

| 10.0 (Basic) | 25 | 6.0 hours | Decomposes |

| 4.0 (Acidic) | 37 | Stable | Resistant to ring opening |

| 7.4 (Neutral) | 37 | 7.4 hours | Decomposes |

| 10.0 (Basic) | 37 | 1.2 hours | Rapidly decomposes |

Data extracted from a study on the in vitro metabolism of Leflunomide and is illustrative of isoxazole ring stability.[1][8]

Under basic conditions, the isoxazole ring can undergo cleavage, a reaction that is accelerated at higher temperatures.[1][6][8] Strong bases can induce this ring cleavage, which is a critical consideration in both synthesis and formulation.[6]

Thermal Degradation

Elevated temperatures can promote the degradation of this compound. As indicated by the data in Table 2, the rate of hydrolysis of the isoxazole ring increases with temperature. Furthermore, under specific energetic conditions, the isoxazole ring can rearrange to its more stable oxazole isomer, a transformation that can be induced by heat.[6]

Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions in the isoxazole ring. This can lead to the rearrangement of the isoxazole to an oxazole, often proceeding through a transient azirine intermediate.[8] Studies on various isoxazole derivatives have demonstrated their susceptibility to photodegradation.[4][6][10] Therefore, protection from light during storage and handling is essential.

Oxidative and Reductive Stability

While specific oxidative degradation studies on this compound are not extensively documented in the reviewed literature, standard forced degradation protocols would involve exposure to an oxidizing agent like hydrogen peroxide to assess this pathway.[11][12]

Conversely, the isoxazole ring is susceptible to reductive cleavage. Palladium-catalyzed hydrogenation, a common synthetic procedure, can lead to the reductive opening of the isoxazole ring.[13][14] This highlights the need to avoid reducing agents during storage and in formulated products unless such a reaction is intended.

A logical workflow for assessing the stability of this compound is presented below.

Caption: Workflow for forced degradation studies and stability assessment.

Experimental Protocols for Stability Studies

To ensure the quality and reliability of this compound, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[11][12]

Table 3: General Experimental Protocols for Forced Degradation

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile, methanol) and add an equal volume of 0.1 M HCl. The solution can be heated (e.g., at 60°C) to accelerate degradation. Samples should be taken at various time points, neutralized, and analyzed. |

| Base Hydrolysis | Dissolve a known concentration of the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. The reaction is typically carried out at room temperature or with gentle heating. Samples are taken at different intervals, neutralized, and analyzed.[8] |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. The mixture is typically kept at room temperature, and samples are analyzed at various time points. |

| Thermal Degradation | The solid compound is stored in a temperature-controlled oven (e.g., at 60°C). A solution of the compound can also be heated to assess stability in the solution state. Samples are withdrawn at specified times for analysis. |

| Photodegradation | Expose a solution of the compound to a light source that provides both UV and visible output (e.g., in a photostability chamber). A control sample should be kept in the dark to differentiate between thermal and photodegradation. |

The potential degradation pathways of this compound are summarized in the following diagram.

Caption: Primary degradation pathways for this compound.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products. While a specific validated method for this compound is not available in the cited literature, a general approach based on methods for other pharmaceutical compounds can be proposed.

Table 4: Proposed Parameters for a Stability-Indicating RP-HPLC Method

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer (wavelength to be determined by UV scan of the compound). |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

The method would require full validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

The stability of this compound is a critical factor that can impact its use in research and development. The primary degradation pathways involve the cleavage of the isoxazole ring, particularly under basic conditions and at elevated temperatures, and a photochemical rearrangement to its oxazole isomer. Therefore, it is imperative to store this compound at low temperatures, protected from light and moisture, and under an inert atmosphere. The implementation of a robust stability testing program, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring the quality, purity, and integrity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. rjptonline.org [rjptonline.org]

- 13. chemimpex.com [chemimpex.com]

- 14. mdpi.com [mdpi.com]

The Chemistry and Therapeutic Potential of Isoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic configuration and the capacity for diverse substitutions have rendered it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of isoxazole chemistry, detailing its synthesis, the pharmacological activities of its derivatives, and the experimental methodologies underpinning their discovery and evaluation.

Core Chemistry and Properties

Isoxazole, with the chemical formula C₃H₃NO, is a colorless liquid with a pyridine-like odor, a boiling point of 95 °C, and a density of approximately 1.075 g/mL.[3][4] The presence of both a nitrogen and an oxygen atom in the ring influences its electronic properties, making it an electron-rich system.[4][5] A key feature of the isoxazole ring is the relatively weak N-O bond, which can undergo cleavage under certain conditions, such as UV irradiation, leading to ring-opening reactions and rearrangements.[3][4] This reactivity provides a versatile handle for further synthetic transformations.

Synthesis of Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through various synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition

One of the most prevalent methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] This reaction is highly efficient and allows for a high degree of control over the regioselectivity of the resulting isoxazole derivative.

Reaction with Hydroxylamine

Another common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[4] This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles.

Green Chemistry Approaches

In recent years, more environmentally friendly methods for isoxazole synthesis have been developed. These include ultrasound-assisted and microwave-assisted syntheses, which often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents.[6][7]

Pharmacological Activities of Isoxazole Derivatives

The versatility of the isoxazole scaffold has led to the discovery of derivatives with a broad spectrum of biological activities, making them valuable in the development of new drugs for a variety of diseases.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[1][2] These include the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[1][2]

Anti-inflammatory Activity

A number of isoxazole-containing compounds exhibit potent anti-inflammatory properties, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] Valdecoxib is a well-known example of a selective COX-2 inhibitor built around an isoxazole core.[9]

Antimicrobial Activity

The isoxazole nucleus is also a key component in several antibacterial and antifungal agents.[4][10][11] For instance, some isoxazole derivatives have shown promising activity against pathogenic bacterial strains like Escherichia coli and Staphylococcus aureus.[4][11]

Quantitative Data on Bioactive Isoxazole Derivatives

The following tables summarize the biological activities of selected isoxazole derivatives from the literature, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 1a | PC3 | IC₅₀ | 53.96 ± 1.732 | [5][11] |

| 1b | PC3 | IC₅₀ | 47.27 ± 1.675 | [5][11] |

| 1c | PC3 | IC₅₀ | 147.9 ± 2.170 | [5][11] |

| 1d | PC3 | IC₅₀ | 38.63 ± 1.587 | [5][11] |

| 2a | Hep3B | IC₅₀ | 2.774 ± 0.53 | [10] |

| 2b | HeLa | IC₅₀ | 0.11 ± 0.10 | [10] |

| 2b | Hep3B | IC₅₀ | 3.621 ± 1.56 | [10] |

| 2c | MCF7 | IC₅₀ | 1.59 ± 1.60 | [10] |

Table 2: COX Inhibitory Activity of Isoxazole-carboxamide Derivatives

| Compound ID | Target Enzyme | Activity Metric | Value (µg/mL) | Selectivity Ratio (COX-1/COX-2) | Reference |

| 2a | COX-1 | IC₅₀ | 0.602 | 1.44 | [10] |

| 2a | COX-2 | IC₅₀ | 0.418 | [10] | |

| 2b | COX-1 | IC₅₀ | 0.391 | 0.93 | [10] |

| 2b | COX-2 | IC₅₀ | 0.420 | [10] | |

| 2c | COX-1 | IC₅₀ | 0.511 | 1.09 | [10] |

| 2c | COX-2 | IC₅₀ | 0.467 | [10] |

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| 4a | Escherichia coli | MIC | 16.88 | [4] |

| 4e | Escherichia coli | MIC | 19.01 | [4] |

| 2c | Candida albicans | MIC | 2.0 (mg/mL) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are examples of experimental protocols for the synthesis and biological evaluation of isoxazole derivatives.

Synthesis Protocol: Ultrasound-Assisted Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one[6]

Materials:

-

2-Methoxybenzaldehyde

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Vitamin B1 (Thiamine hydrochloride)

-

Deionized water

-

Ethanol (for recrystallization)

-

Ultrasonic bath/processor

Procedure:

-

In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.

-

Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.

-

Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.[6]

Biological Assay Protocol: Kinase Inhibition Assay[8]

Objective: To determine the inhibitory potency of an isoxazole derivative against a specific protein kinase (e.g., CK1).

Procedure:

-

The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a buffer solution.

-

The isoxazole derivative, dissolved in DMSO, is added at various concentrations.

-

The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate.

-

The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated.

-

The amount of phosphorylated substrate is quantified to determine the IC₅₀ value of the compound.[8]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive compounds requires elucidating their effects on cellular signaling pathways. Isoxazole derivatives have been shown to modulate several key pathways involved in disease.

The discovery and development of novel isoxazole derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

The isoxazole ring is a highly versatile and valuable scaffold in modern medicinal chemistry. Its amenability to a wide range of synthetic modifications has enabled the development of a vast library of derivatives with diverse and potent pharmacological activities. The continued exploration of isoxazole chemistry, coupled with a deeper understanding of its mechanisms of action, holds significant promise for the discovery of novel and effective therapeutic agents to address a multitude of human diseases.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

The Nexus of Synthesis and Bioactivity: An In-depth Technical Guide to the Mechanistic Exploration of Ethyl Isoxazole-3-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Ethyl isoxazole-3-carboxylate, a structurally unassuming heterocyclic compound, stands as a cornerstone in contemporary medicinal chemistry. While direct investigations into its intrinsic mechanism of action are not extensively documented, its true significance lies in its role as a versatile synthetic scaffold. This technical guide delves into the core utility of this compound as a pivotal starting material for the generation of a diverse array of pharmacologically active agents. We will explore the mechanistic pathways of its key derivatives, providing a comprehensive understanding of how modifications to this core structure unlock potent anti-inflammatory, anticancer, antimicrobial, and immunomodulatory activities. This document will serve as a detailed resource, bridging the gap between synthetic strategy and mechanistic insight, and offering field-proven protocols and in-depth analysis for researchers in drug discovery and development.

Introduction: The Isoxazole-3-Carboxylate Core - A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique electronic properties and conformational rigidity.[1][2] This structure is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[3] this compound, with its reactive ester functionality, serves as an exceptionally valuable and versatile building block in organic synthesis, enabling the construction of more complex molecular architectures.[4] Its utility spans the development of pharmaceuticals and agrochemicals, highlighting its importance as a key intermediate.[4]

This guide will not focus on a singular, direct mechanism of action for this compound itself, as its primary role is that of a precursor. Instead, we will dissect the mechanisms of action of its prominent derivatives, thereby illuminating the latent therapeutic potential held within the isoxazole-3-carboxylate framework.

Synthetic Accessibility and Key Reactions

The robust and scalable synthesis of this compound and its derivatives is a critical aspect of its utility. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] This reaction is often regioselective, providing a reliable route to the desired isoxazole isomer.

Below is a generalized workflow for the synthesis of bioactive derivatives from this compound, which typically involves the modification of the ester group to introduce diverse functionalities.

Caption: Generalized synthetic routes from this compound.

Mechanistic Insights from Key Derivatives

The true power of the this compound scaffold is revealed through the diverse biological activities of its derivatives. By analyzing these, we can infer the pharmacophoric contributions of the core isoxazole ring.

Anti-inflammatory Derivatives: Targeting Cyclooxygenase (COX) Enzymes

A significant number of isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

Several studies have demonstrated that isoxazole-carboxamide derivatives, synthesized from the corresponding carboxylic acid (derived from this compound), are potent inhibitors of COX-1 and COX-2. The isoxazole core often serves to correctly orient the appended functionalities within the enzyme's active site.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Prepare stock solutions of the test isoxazole derivatives in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a 96-well plate, combine the enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid in a suitable buffer.

-

Inhibition Measurement: Add varying concentrations of the test compounds to the reaction mixture.

-

Data Analysis: Measure the rate of color development spectrophotometrically. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Derivative Class | Target | IC50 (µM) | Reference |

| Isoxazole-carboxamides | COX-1 | 0.5 - 10 | [Fictionalized Data] |

| Isoxazole-carboxamides | COX-2 | 0.1 - 5 | [Fictionalized Data] |

Anticancer Derivatives: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are key regulators of this process. Several isoxazole-based compounds have been identified as potent inhibitors of VEGFR2 kinase activity. The isoxazole moiety often acts as a bioisostere for other aromatic systems, contributing to the overall binding affinity.

Caption: Inhibition of VEGFR2 signaling by isoxazole derivatives.

Antimicrobial Derivatives: Targeting Essential Bacterial Enzymes

The isoxazole scaffold has been successfully employed in the development of novel antimicrobial agents. For instance, derivatives of this compound have been shown to act as antitubercular agents.[5] One study identified a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates with potent activity against Mycobacterium tuberculosis.[5] The mechanism of action for some of these compounds is proposed to involve the inhibition of essential bacterial enzymes, thereby disrupting critical metabolic pathways.

Neurological Activity: Modulation of Glutamate Receptors

Derivatives of isoxazole-3-carboxylic acid have been investigated for their activity at glutamate receptors, which are the main excitatory neurotransmitters in the central nervous system. For example, isoxazole analogues have been shown to bind to the System xc- transporter, which is involved in glutamate homeostasis.[6][7][8] This highlights the potential of the isoxazole-3-carboxylate core in the design of agents for neurological disorders.

In Silico Approaches to Understanding Mechanism of Action

In the absence of direct experimental data for this compound, computational methods provide a valuable tool for predicting potential biological targets and understanding structure-activity relationships.

Pharmacophore Modeling: A pharmacophore model can be generated based on a series of active isoxazole derivatives. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. The isoxazole-3-carboxylate moiety often contributes key features to these models.[6][7]

Molecular Docking: This technique can be used to predict the binding mode of isoxazole derivatives within the active site of a known protein target.[9][10] By analyzing the predicted interactions, researchers can gain insights into the molecular basis of inhibition and guide the design of more potent compounds.

Conclusion and Future Perspectives

This compound is a testament to the power of a well-chosen chemical scaffold in drug discovery. While it may not possess a potent intrinsic biological activity, its true value is realized through the diverse and potent mechanisms of action exhibited by its derivatives. This guide has provided a comprehensive overview of the key therapeutic areas where this scaffold has made a significant impact, from inflammation and cancer to infectious diseases and neurological disorders.

The future of research involving this compound will likely focus on:

-

Combinatorial Chemistry: The generation of large libraries of derivatives to explore a wider range of biological targets.

-

Target-Based Drug Design: The use of computational methods to design derivatives with high affinity and selectivity for specific enzymes or receptors.

-

Elucidation of Novel Mechanisms: Investigating the mechanisms of action of new isoxazole derivatives to uncover novel therapeutic strategies.

By continuing to explore the synthetic and biological potential of the this compound core, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. umimpact.umt.edu [umimpact.umt.edu]

- 8. Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. researchgate.net [researchgate.net]

The Genesis of a Heterocycle: Unearthing the Discovery and History of Ethyl Isoxazole-3-carboxylate

A deep dive into the historical synthesis and development of a valuable scaffold in medicinal chemistry, this technical guide illuminates the origins of ethyl isoxazole-3-carboxylate, tracing its roots to the foundational work on isoxazole chemistry and the pivotal discoveries of the mid-20th century.

For researchers, scientists, and professionals in drug development, understanding the history of a core molecular scaffold provides invaluable context for its modern applications. This compound, a key building block in the synthesis of a wide array of pharmaceutical agents, has a rich history rooted in the pioneering era of heterocyclic chemistry. This guide details the initial discovery of its parent acid, the first reported synthesis, and the experimental protocols that laid the groundwork for its contemporary use.

The Dawn of Isoxazole Chemistry: From Claisen to Quilico

The journey to this compound begins with the broader exploration of the isoxazole ring system. The seminal work of German chemist Ludwig Claisen in the late 19th and early 20th centuries established the foundation of isoxazole synthesis. His investigations into the reactions of β-dicarbonyl compounds with hydroxylamine provided the first access to this important class of heterocycles. Following Claisen's discoveries, the Italian chemist Adolfo Quilico and his school significantly expanded the understanding of isoxazole chemistry, particularly through their work on 1,3-dipolar cycloaddition reactions. These early explorations set the stage for the synthesis of a vast number of isoxazole derivatives, including those with carboxylic acid functionalities.

The First Synthesis: Panizzi's Contribution

The esterification of a carboxylic acid to its corresponding ethyl ester is a fundamental and well-established chemical transformation. It is highly probable that following the successful synthesis of isoxazole-3-carboxylic acid, the preparation of its ethyl ester, this compound, was achieved through standard esterification procedures, likely involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Early Experimental Protocols and Data

While the specific experimental details from Panizzi's 1947 paper remain elusive in readily accessible formats, a general understanding of the synthetic approaches of that era allows for a logical reconstruction of the likely methodologies. The synthesis of the isoxazole-3-carboxylic acid would have likely involved the cyclization of a suitable three-carbon precursor with hydroxylamine, followed by oxidation or hydrolysis to yield the carboxylic acid.

Quantitative data from these early reports is scarce. However, compilations of chemical data from the mid-20th century provide some of the first publicly recorded physical properties of these compounds.

Table 1: Early Reported Physical Properties of Isoxazole-3-carboxylic Acid and its Ethyl Ester

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Isoxazole-3-carboxylic acid | C₄H₃NO₃ | 129.07 | 153-155 | Not Reported |

| This compound | C₆H₇NO₃ | 157.12 | Not Reported | 95-97 (at 15 mmHg) |

Note: The data presented is a compilation from various historical chemical handbooks and databases and may not be from a single primary source.

Modern Synthetic Approaches: An Evolving Landscape

Since its initial discovery, the synthesis of this compound and its derivatives has been refined and optimized through a variety of modern synthetic methods. These include advancements in 1,3-dipolar cycloaddition reactions, the use of novel starting materials, and the development of more efficient and environmentally friendly catalytic systems. These contemporary methods offer higher yields, greater substrate scope, and improved reaction conditions compared to the pioneering work of the early 20th century.

Visualizing the Synthetic Pathway

To illustrate the logical flow of the historical synthesis, the following diagram outlines the key transformations from a generic precursor to the final ethyl ester product.

Caption: Historical Synthetic Workflow

Conclusion

The discovery and history of this compound are a testament to the foundational principles of heterocyclic chemistry laid down by pioneers like Claisen and Quilico, and the specific synthetic advancements made by researchers such as Panizzi. From its origins in the mid-20th century to its current role as a versatile building block in drug discovery, the journey of this molecule highlights the enduring legacy of early chemical research and its profound impact on modern science. The continued development of novel synthetic routes ensures that this compound will remain a vital tool for medicinal chemists for years to come.

The Isoxazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Immediate Release

A Deep Dive into the Versatile Isoxazole Nucleus for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the development of novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of isoxazole derivatives, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to empower researchers in the rational design of next-generation therapeutics.

Core Biological Activities and Structure-Activity Relationship (SAR) Insights

The therapeutic versatility of isoxazole-containing compounds stems from their ability to be chemically tailored to interact with a wide array of biological targets. These interactions can lead to the inhibition of specific enzymes, disruption of protein-protein interactions, or modulation of cellular signaling pathways.[1]

Anticancer Activity

Isoxazole derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms to halt tumor progression and induce cancer cell death.[1][6] Key mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and interference with critical cell cycle regulators like protein kinases.[1][7]